[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine - 944902-04-9

[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine

Catalog Number: EVT-1812768
CAS Number: 944902-04-9
Molecular Formula: C9H14N4
Molecular Weight: 178.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Condensation Reactions: Chalcones reacted with guanidine hydrochloride to yield 4-aryl-6-(4-(pyrrolidin-1-yl)phenyl)pyrimidin-2-amine derivatives. []
  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is often utilized to form carbon-nitrogen bonds. In the context of aminopyrimidine synthesis, it can be employed to introduce amine groups onto the pyrimidine ring. []
  • Multi-step Synthesis: More complex derivatives often necessitate multi-step synthesis involving the construction of the pyrimidine ring system and subsequent modifications. For example, the synthesis of 1-{(3R,4R)-3-[({5-chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a potent EGFR inhibitor, involved multiple steps to build the molecule. []
Molecular Structure Analysis

The core structure of the compounds discussed in the literature consists of a pyrimidine ring with substitutions. The presence of the nitrogen atoms within the pyrimidine ring allows these molecules to act as hydrogen bond acceptors. Additionally, the specific arrangement of substituents can significantly impact the conformation and overall shape of the molecule. For instance, in some cases, intramolecular π-π stacking interactions were observed, influencing the planarity and geometry of the molecule. [, ]

Mechanism of Action
  • Kinase Inhibition: Many aminopyrimidine derivatives exhibit potent inhibitory activity against various kinases. This inhibition often stems from the molecule's ability to bind to the ATP-binding site of the kinase, thereby blocking its catalytic activity. For instance, PF-06651600, a JAK3-specific inhibitor, achieves its selectivity through covalent interaction with Cys-909, a unique residue in JAK3. []
  • Receptor Antagonism: Certain aminopyrimidine derivatives act as antagonists for specific receptors. This antagonistic activity typically involves binding to the receptor and preventing the binding of its natural ligand. For example, 2-(4-benzyloxy-phenyl)-N-[1-(2-pyrrolidin-1-yl-ethyl)-1H-indazol-6-yl]acetamide (7a) acts as a potent antagonist for the melanin-concentrating hormone receptor 1 (MCHr1). []
  • Enzyme Inhibition: Some aminopyrimidine derivatives can inhibit specific enzymes involved in various biological processes. The mechanism of inhibition can vary, including competitive, non-competitive, or uncompetitive inhibition. For example, a series of thiouracil amide compounds demonstrated inhibitory activity against poly(ADP-ribose) polymerase (PARP). []
Applications
  • Anticancer Agents: Several compounds exhibited potent anticancer activity against various cancer cell lines, including breast, colon, and liver cancer cells. [, , , , , ] Their mechanisms of action include kinase inhibition, induction of apoptosis, and cell cycle arrest.
  • Treatment of Neurological Disorders: Compounds like 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a selective κ-opioid receptor antagonist, have shown promise in treating depression and addiction disorders. [, ]
  • Treatment of Pain: Some aminopyrimidine derivatives displayed analgesic effects in various pain models, suggesting their potential for pain management. [, , , ]

(1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine (WAY-262611)

Compound Description: (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine (WAY-262611) is a small molecule agonist of the Wnt β-catenin signaling pathway []. It was discovered through a high-throughput screening campaign aiming to identify new treatments for bone disorders. In vitro optimization focused on enhancing its target activity and improving its molecular properties. WAY-262611 exhibits favorable pharmacokinetic characteristics and demonstrated a dose-dependent increase in trabecular bone formation rate when orally administered to ovariectomized rats [].

2-(4-Benzyloxyphenyl)-N-[1-(2-pyrrolidin-1-yl-ethyl)-1H-indazol-6-yl]acetamide

Compound Description: 2-(4-Benzyloxyphenyl)-N-[1-(2-pyrrolidin-1-yl-ethyl)-1H-indazol-6-yl]acetamide emerged as a potent melanin-concentrating hormone receptor 1 (MCHr1) antagonist through the optimization of a high-throughput screening hit []. This compound exhibits high affinity for MCHr1 and effectively inhibits MCH-mediated Ca2+ release []. Studies in diet-induced obese mice demonstrated good plasma and CNS exposure following oral administration. Notably, it stands as the first reported MCHr1 antagonist to demonstrate efficacy in reducing weight in a chronic weight loss model [].

4-(3-(Methylamino)-1-phenylpropyl)-6-(2-(pyrrolidin-1-yl)ethoxy)naphthalen-1-ol

Compound Description: 4-(3-(Methylamino)-1-phenylpropyl)-6-(2-(pyrrolidin-1-yl)ethoxy)naphthalen-1-ol was identified as a dual inhibitor of the histamine H3 receptor (H3R) and the norepinephrine transporter (NET) []. This compound exhibited nanomolar binding affinities for both targets (rNET Ki = 14 nM; rH3R Ki = 37 nM) []. Furthermore, it demonstrated efficacy in alleviating pain in a rat model of osteoarthritis, highlighting its potential as a therapeutic agent for pain management.

Properties

CAS Number

944902-04-9

Product Name

[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine

IUPAC Name

(2-pyrrolidin-1-ylpyrimidin-4-yl)methanamine

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C9H14N4/c10-7-8-3-4-11-9(12-8)13-5-1-2-6-13/h3-4H,1-2,5-7,10H2

InChI Key

DMZOQRUBOAQWEH-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=NC=CC(=N2)CN

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.